4-[3-(4-Methoxyphenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid belongs to a new class of N-Methyl-D-aspartate (NMDA) receptor antagonists. [ [] ] It demonstrates remarkable selectivity for GluN2C and GluN2D containing receptors, with at least a 50-fold lower IC50 value compared to GluN2A, GluN2B, GluA1, or GluK2-containing receptors. [ [] ] This selectivity makes it a valuable tool in scientific research for studying the specific roles and functions of GluN2C/D NMDA receptor subtypes.
4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound notable for its potential pharmacological applications, particularly as a selective antagonist of N-methyl-D-aspartate receptors. This compound is classified under the category of pyrazole derivatives and is recognized for its structural complexity, which includes multiple functional groups and heterocycles.
This compound has been synthesized and characterized in various studies, and its structural and functional properties have been investigated extensively in the context of neuropharmacology. It is often referenced in research related to NMDA receptor modulation, which plays a crucial role in excitatory neurotransmission and is implicated in various neurological disorders.
The compound falls under the class of heterocyclic organic compounds and is specifically categorized as a pyrazole derivative. Its structure includes quinoline and phenyl moieties, contributing to its biological activity.
The synthesis of 4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. Key steps may include:
The synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula of 4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is . The compound features:
The compound's structural data can be represented using various descriptors:
The primary chemical reactions involving this compound focus on its interaction with NMDA receptors. It acts as a noncompetitive antagonist, inhibiting receptor activity without directly competing with agonists like glutamate or glycine.
Research indicates that the compound's mechanism involves stabilizing a closed state of the NMDA receptor channel, thereby preventing ion flow. This action is particularly significant in studies related to neurodegenerative diseases where NMDA receptor overactivation occurs.
The mechanism by which 4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid exerts its effects involves:
Studies have shown that this compound exhibits approximately 50-fold selectivity for GluN2C/D subunits compared to other subtypes, highlighting its potential for targeted therapeutic applications in conditions like schizophrenia and Parkinson's disease .
The physical properties of 4-(5-(4-methoxyphenyl)-3-(6-methyl-2-oxo-4-phenyldihydroquinolin -3 - yl) - 4 ,5 - dihydro - 1H - pyrazol - 1 - yl) - 4 - oxobutanoic acid include:
Key chemical properties include:
This compound has significant applications in scientific research, particularly in:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: